molecular formula C4F8IN3O3S B124208 3-Oxa-5-iodooctafluoropentylsulfonyl azide CAS No. 144951-87-1

3-Oxa-5-iodooctafluoropentylsulfonyl azide

Cat. No.: B124208
CAS No.: 144951-87-1
M. Wt: 449.02 g/mol
InChI Key: ARAAECMUKTZVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-2461 is a small molecule drug developed as a next-generation inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was designed to overcome resistance mechanisms associated with olaparib, the first PARP inhibitor approved for cancer therapy. AZD-2461 is particularly effective against tumors that overexpress P-glycoprotein, a common resistance mechanism in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD-2461 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of AZD-2461 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: AZD-2461 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

AZD-2461 has a wide range of scientific research applications, including:

Mechanism of Action

AZD-2461 exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of DNA single-strand and double-strand breaks. By inhibiting these enzymes, AZD-2461 induces the accumulation of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This mechanism is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations .

Comparison with Similar Compounds

    Olaparib: The first PARP inhibitor approved for cancer therapy.

    Rucaparib: Another PARP inhibitor with similar applications.

    Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.

Uniqueness of AZD-2461: AZD-2461 is unique in its ability to overcome resistance mechanisms associated with olaparib. It is a poor substrate for drug transporters like P-glycoprotein, making it effective against tumors that have developed resistance to other PARP inhibitors. Additionally, AZD-2461 has shown better tolerability in combination with chemotherapy compared to olaparib .

Properties

CAS No.

144951-87-1

Molecular Formula

C4F8IN3O3S

Molecular Weight

449.02 g/mol

IUPAC Name

N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide

InChI

InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14

InChI Key

ARAAECMUKTZVEL-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F

Synonyms

3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE

Origin of Product

United States

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